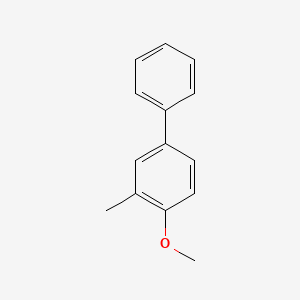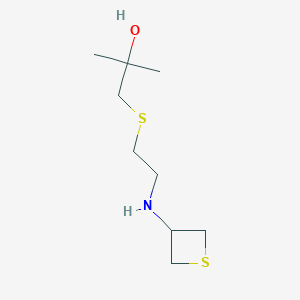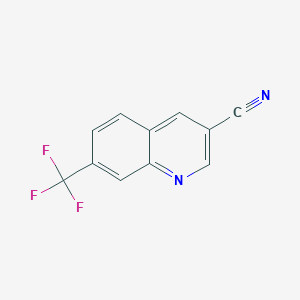
7-(Trifluoromethyl)quinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Trifluoromethyl)quinoline-3-carbonitrile is a heterocyclic compound that features a quinoline ring substituted with a trifluoromethyl group at the 7th position and a cyano group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinoline-3-carbonitrile typically involves the cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives. This process can be carried out using conventional or microwave irradiation methods. The intramolecular cyclization is performed in nitrobenzene under reflux conditions, resulting in high yields of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of trifluoroacetimidoyl chloride derivatives and sodium hydride in acetonitrile, followed by cyclization under controlled conditions to ensure high purity and yield .
化学反应分析
Types of Reactions: 7-(Trifluoromethyl)quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
7-(Trifluoromethyl)quinoline-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antiproliferative properties and potential use in cancer therapy.
作用机制
The mechanism of action of 7-(Trifluoromethyl)quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, quinoline-based molecules, including this compound, have been shown to target receptors such as c-Met, EGF, and VEGF, which are involved in carcinogenic pathways. These interactions can inhibit key signaling cascades like Ras/Raf/MEK and PI3K/AkT/mTOR, leading to antiproliferative effects .
相似化合物的比较
4-Hydroxy-2-(trifluoromethyl)quinoline: Another trifluoromethyl-substituted quinoline with different functional groups.
Quinoline-3-carbonitrile derivatives: Compounds with similar core structures but varying substituents at different positions.
Uniqueness: 7-(Trifluoromethyl)quinoline-3-carbonitrile is unique due to the specific positioning of the trifluoromethyl and cyano groups, which impart distinct electronic and steric properties. These features make it particularly valuable in the design of new pharmaceuticals and materials with enhanced performance characteristics .
属性
分子式 |
C11H5F3N2 |
|---|---|
分子量 |
222.17 g/mol |
IUPAC 名称 |
7-(trifluoromethyl)quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H5F3N2/c12-11(13,14)9-2-1-8-3-7(5-15)6-16-10(8)4-9/h1-4,6H |
InChI 键 |
ZPRUCXVJDZVBHB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=NC=C(C=C21)C#N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


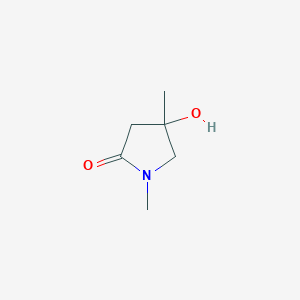
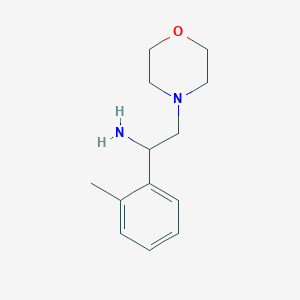
![3a-Fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13011123.png)
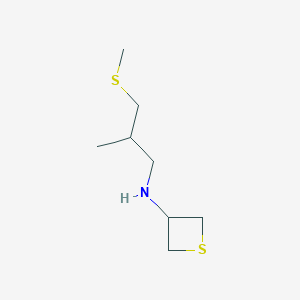
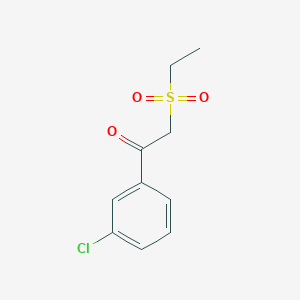
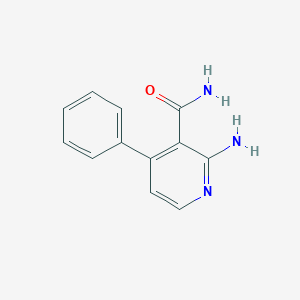


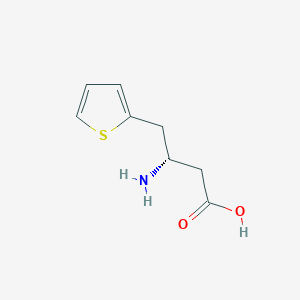
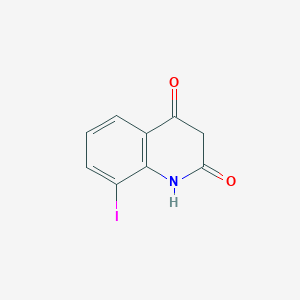
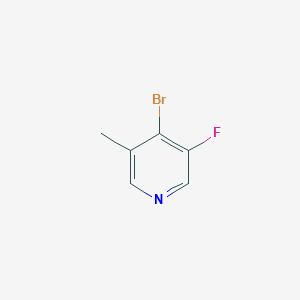
![(7R,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13011180.png)
